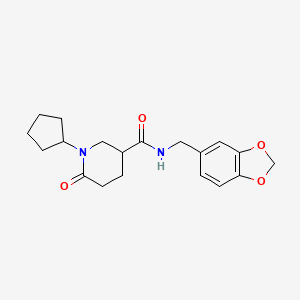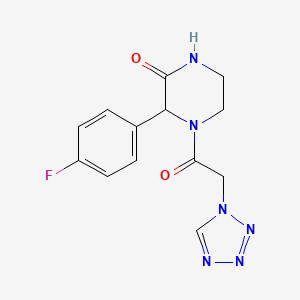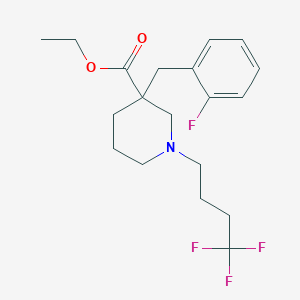
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that belongs to the class of selective orexin receptor antagonists. Orexin receptors are involved in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has shown promising results in preclinical studies as a potential therapy for various disorders, such as insomnia, obesity, and addiction.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is a selective antagonist of orexin receptors, specifically the OX1 receptor. Orexin receptors are G protein-coupled receptors that are activated by the neuropeptides orexin A and orexin B. These neuropeptides are involved in regulating various physiological functions, including sleep-wake cycles, feeding behavior, and energy homeostasis. By blocking the OX1 receptor, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide reduces the activity of orexin neurons, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects in preclinical models. In animal models, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to increase total sleep time, reduce wakefulness, and improve sleep quality. N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In addition, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to reduce food intake and body weight in animal models of obesity.
実験室実験の利点と制限
One of the main advantages of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its selectivity for the OX1 receptor. This selectivity reduces the potential for off-target effects and improves the specificity of the compound. N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. One area of interest is the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide in the treatment of other disorders, such as depression and anxiety. Orexin receptors have been implicated in the regulation of mood and emotion, and selective antagonists such as N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide may have therapeutic potential in these areas. Another area of interest is the development of more potent and selective orexin receptor antagonists, which may have improved therapeutic properties compared to N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide. Finally, there is a need for further research on the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide in human subjects, which will be necessary for its eventual clinical use.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide involves several steps, starting from commercially available precursors. The first step involves the protection of the hydroxyl group of 3,4-methylenedioxybenzyl alcohol with tert-butyldimethylsilyl chloride. The resulting compound is then reacted with cyclopentylmagnesium bromide to form the corresponding alcohol. The alcohol is then oxidized to the corresponding ketone using Dess-Martin periodinane. The final step involves the reaction of the ketone with piperidinecarboxylic acid to form N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. One of the most promising applications is the treatment of insomnia. Orexin receptors are involved in regulating the sleep-wake cycle, and selective antagonists such as N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide have been shown to promote sleep in animal models. N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has also been studied for its potential use in the treatment of addiction, particularly to drugs of abuse such as cocaine and methamphetamine. In animal models, N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide has been shown to reduce drug-seeking behavior and prevent relapse.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-18-8-6-14(11-21(18)15-3-1-2-4-15)19(23)20-10-13-5-7-16-17(9-13)25-12-24-16/h5,7,9,14-15H,1-4,6,8,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBAZWTAHIRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CCC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-cyclopentyl-6-oxo-3-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6058683.png)
![1-ethyl-4-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B6058690.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(methylthio)-1-propanamine](/img/structure/B6058700.png)
![1-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)-4-phenylpiperazine](/img/structure/B6058707.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B6058746.png)
![1-(2,3-difluorobenzyl)-4-[1-(1H-1,2,4-triazol-1-ylacetyl)-3-pyrrolidinyl]piperidine](/img/structure/B6058750.png)
![5-chloro-4,6-dimethyl-2-(4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6058751.png)
![methyl 4-{[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-4-oxobutanoate](/img/structure/B6058752.png)
![3-methyl-4-(3-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058760.png)
![methyl 5-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6058764.png)
![isopropyl 4-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6058769.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)